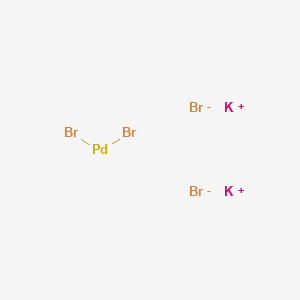

Potassium tetrabromopalladate(II)

Overview

Description

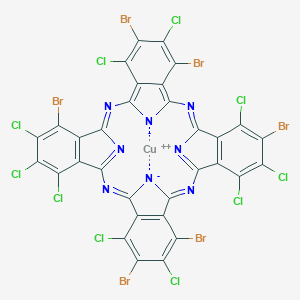

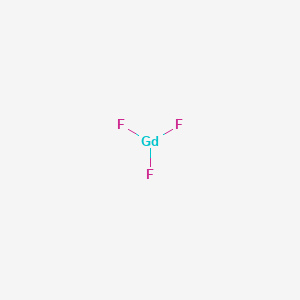

Potassium tetrabromopalladate(II) is a compound with the linear formula K2PdBr4 . It is also known by other synonyms such as Dipotassium palladium tetrabromide, Dipotassium tetrabromopalladate, and Palladium potassium bromide (PdK2 Br4) . It is used in the synthesis of semiconducting metal-containing polymers in which the polypyrrole backbone has a conformational energy minimum and is nearly planar .

Synthesis Analysis

Potassium tetrabromopalladate(II) may be used along with (COD)PdCl2 and C3-symmetric N,N′,N′′-tris (2-pyridinylmethyl)-1,3,5-benzenetricarboxamide (L) to prepare Pd6L4-type neutral coordination cages .Molecular Structure Analysis

The molecular weight of Potassium tetrabromopalladate(II) is 504.23 . The SMILES string representation is [K+].[K+].BrPd–(Br)Br . The InChI key is RIURRBMISBBRGH-UHFFFAOYSA-J .Chemical Reactions Analysis

Potassium tetrabromopalladate(II) is used in the synthesis of semiconducting metal-containing polymers . It may be used along with (COD)PdCl2 and C3-symmetric N,N′,N′′-tris (2-pyridinylmethyl)-1,3,5-benzenetricarboxamide (L) to prepare Pd6L4-type neutral coordination cages .Physical And Chemical Properties Analysis

Potassium tetrabromopalladate(II) appears as dark red to brown crystals or powder . The compound’s molecular formula is K2PdBr4 .Scientific Research Applications

Synthesis of Coordination Cages

Potassium tetrabromopalladate(II) is utilized in the synthesis of Pd6L4-type neutral coordination cages . These cages are of interest due to their potential applications in molecular recognition, catalysis, and as precursors for the construction of more complex structures.

Catalyst in Organic Synthesis

This compound serves as a catalyst in organic synthesis reactions, especially in cross-coupling reactions . Its role is crucial in forming carbon-carbon bonds, which are fundamental in creating complex organic molecules.

Preparation of Palladium-Containing Compounds

Researchers use Potassium tetrabromopalladate(II) for preparing other palladium-containing compounds . Palladium complexes are widely used in various chemical reactions, including those that lead to pharmaceuticals and fine chemicals.

Antimicrobial and Anticancer Properties

Studies have explored the potential antimicrobial and anticancer properties of Potassium tetrabromopalladate(II) . Its efficacy and mechanisms in these applications are subjects of ongoing research.

Semiconducting Metal-Containing Polymers

The compound is used in the synthesis of semiconducting metal-containing polymers . These polymers have applications in electronics and materials science, particularly where the conformational energy minimum and planarity of the polypyrrole backbone are advantageous.

Nanotechnology

In nanotechnology, Potassium tetrabromopalladate(II) may be involved in the creation of nanoscale materials . These materials can have unique properties and applications in areas such as catalysis, sensors, and electronic devices.

Photocatalysis

Potassium tetrabromopalladate(II) is being researched for its use in photocatalysis . Photocatalysts are important for environmental remediation and energy conversion, particularly in the degradation of pollutants and water splitting reactions.

Molecular Electronics

The electrical properties of Potassium tetrabromopalladate(II) make it a candidate for use in molecular electronics . It could be used in the development of molecular wires, switches, and other components of nanoscale electronic devices.

Mechanism of Action

Target of Action

Potassium tetrabromopalladate(II) is a complex compound that primarily targets the synthesis of semiconducting metal-containing polymers . These polymers have a polypyrrole backbone that has a conformational energy minimum and is nearly planar .

Mode of Action

The compound interacts with its targets through a process involving (COD)PdCl2 and C3-symmetric N,N′,N′′-tris(2-pyridinylmethyl)-1,3,5-benzenetricarboxamide (L) to prepare Pd6L4-type neutral coordination cages . This interaction results in changes in the structure and properties of the targeted polymers.

Biochemical Pathways

It is known that the compound plays a role in the synthesis of semiconducting metal-containing polymers . The downstream effects of this process can influence the properties and applications of the resulting polymers.

Result of Action

The primary result of Potassium tetrabromopalladate(II)'s action is the formation of Pd6L4-type neutral coordination cages . These cages are part of the structure of semiconducting metal-containing polymers, influencing their conformation and properties .

Safety and Hazards

properties

IUPAC Name |

dipotassium;tetrabromopalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.2K.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIURRBMISBBRGH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[K+].Br[Pd-2](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br4K2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884716 | |

| Record name | Palladate(2-), tetrabromo-, potassium (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Potassium tetrabromopalladate(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium tetrabromopalladate(II) | |

CAS RN |

13826-93-2 | |

| Record name | Palladate(2-), tetrabromo-, potassium (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013826932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladate(2-), tetrabromo-, potassium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladate(2-), tetrabromo-, potassium (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium tetrabromopalladate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the key spectroscopic features of Potassium Tetrabromopalladate(II)?

A1: Research using polarized crystal spectroscopy has revealed distinct electronic transitions within Potassium Tetrabromopalladate(II) crystals. Specifically, at a temperature of 15 Kelvin, this compound exhibits well-defined vibrational structures associated with its electronic transitions, particularly within the ¹A₂g energy level. [] This structured absorption points towards the involvement of vibrational modes within the electronic transitions of the compound.

Q2: Has Potassium Tetrabromopalladate(II) been utilized in the synthesis and characterization of other metal complexes?

A3: Yes, Potassium Tetrabromopalladate(II) has been used as a starting material in the synthesis of Palladium(II) complexes with organic ligands. For instance, it has been reacted with α-Naphthoquinoline to produce a dimeric Palladium(II) complex. [] The distinct spectral features of Potassium Tetrabromopalladate(II), particularly in the lower infrared region, are useful in confirming the coordination of bromide ions to the Palladium(II) center in the synthesized complex.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)

![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)